molecular formula C13H17N5O4 B2384172 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021125-84-7

2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No. B2384172
CAS RN: 1021125-84-7
M. Wt: 307.31
InChI Key: PRNFCFZXXGCJRW-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pharmacological Profile of Pyrrolizine Derivatives

Pyrrolizine derivatives, including compounds structurally related to the one , have been explored for their dual inhibitory effects on cyclo-oxygenase and 5-lipoxygenase enzymes. These compounds exhibit a range of pharmacological activities, such as antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative properties, without causing gastrointestinal damage in animal models (Laufer et al., 1994).

Crystal Structure Analysis

Research into the crystal structure of compounds like triclopyr (structurally distinct but relevant for comparison) helps in understanding the molecular conformation, intermolecular interactions, and the architecture of chemical compounds, which is crucial for designing compounds with desired properties (Cho et al., 2014).

Green Chemistry Applications

Compounds involving pyrrolidine and acetic acid have been used in solvent-free reactions under grinding conditions. This approach represents an eco-friendly, efficient method for synthesizing highly functionalized molecules, highlighting the potential for sustainable practices in chemical synthesis (Muthusaravanan et al., 2014).

Quantum Chemical Investigation

Quantum chemical studies on pyrrolidinones and related compounds provide insights into their electronic properties, molecular orbital energies, and thermodynamics. These investigations are fundamental for understanding the reactivity and stability of chemical compounds, leading to applications in materials science and molecular engineering (Bouklah et al., 2012).

Synthesis of γ-Aminobutyric Acid Analogues

Research into the synthesis of cyclic γ-aminobutyric acid (GABA) analogues explores the creation of compounds with potential neurological activity, offering insights into the design of therapeutics targeting GABAergic systems (Petz et al., 2019).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-15-10-9(11(21)16(2)13(15)22)18(7-8(19)20)12(14-10)17-5-3-4-6-17/h3-7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNFCFZXXGCJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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